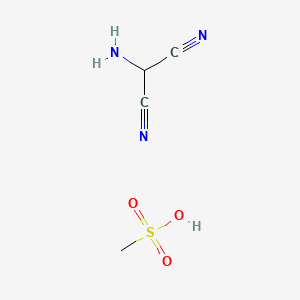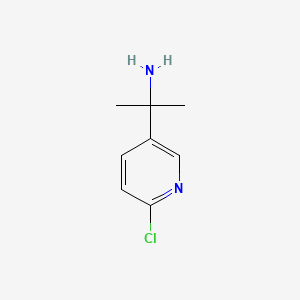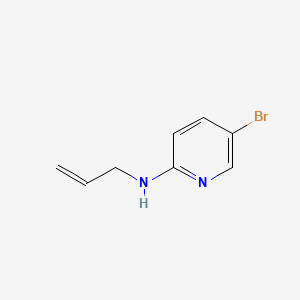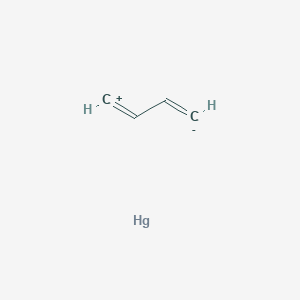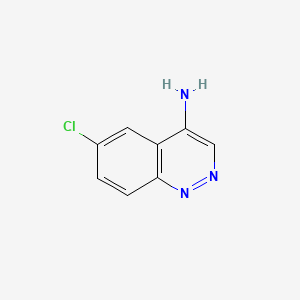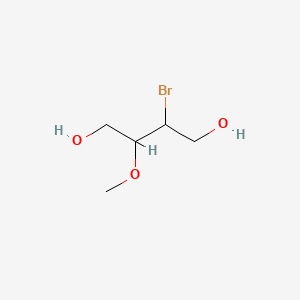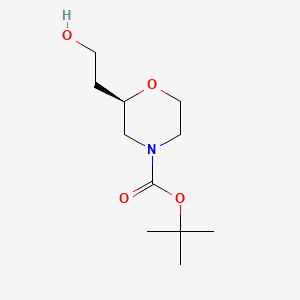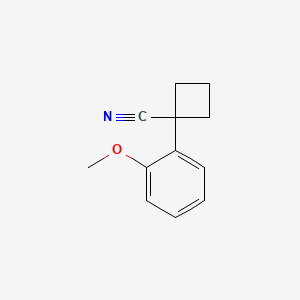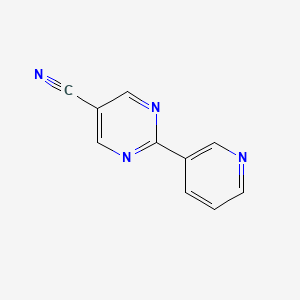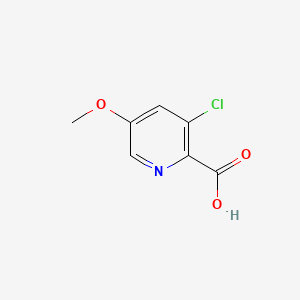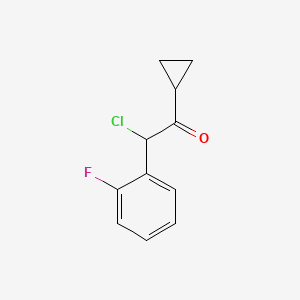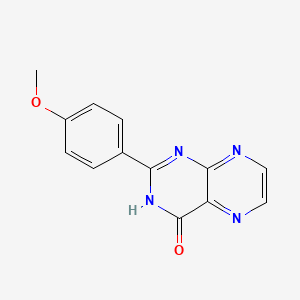
2-(4-Methoxyphenyl)pteridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)pteridin-4(1H)-one, also known as MPP or 4-MMP, is a chemical compound that belongs to the class of pteridines. It has been widely studied for its potential use in various scientific research applications, including as a fluorescent probe, a precursor for the synthesis of bioactive molecules, and as a tool for investigating biological processes.
作用機序
The exact mechanism of action of 2-(4-Methoxyphenyl)pteridin-4(1H)-one is not fully understood, but it is believed to interact with biological molecules through hydrogen bonding and π-π interactions. 2-(4-Methoxyphenyl)pteridin-4(1H)-one has been shown to bind to proteins, nucleic acids, and lipids, which may contribute to its fluorescent properties and biological activity.
生化学的および生理学的効果
2-(4-Methoxyphenyl)pteridin-4(1H)-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-Methoxyphenyl)pteridin-4(1H)-one can inhibit the activity of certain enzymes, including acetylcholinesterase and xanthine oxidase. 2-(4-Methoxyphenyl)pteridin-4(1H)-one has also been shown to have antioxidant activity and can scavenge free radicals.
実験室実験の利点と制限
One of the main advantages of using 2-(4-Methoxyphenyl)pteridin-4(1H)-one in lab experiments is its strong fluorescence properties, which make it a valuable tool for investigating biological processes. 2-(4-Methoxyphenyl)pteridin-4(1H)-one is also relatively easy to synthesize and can be obtained in good yields.
However, there are some limitations to using 2-(4-Methoxyphenyl)pteridin-4(1H)-one in lab experiments. One limitation is that 2-(4-Methoxyphenyl)pteridin-4(1H)-one can be toxic at high concentrations, which may limit its use in certain experiments. Additionally, 2-(4-Methoxyphenyl)pteridin-4(1H)-one has a relatively short half-life, which may limit its effectiveness in certain applications.
将来の方向性
There are several future directions for the use of 2-(4-Methoxyphenyl)pteridin-4(1H)-one in scientific research. One potential direction is the development of new derivatives with improved biological activity. Another direction is the use of 2-(4-Methoxyphenyl)pteridin-4(1H)-one in the development of new diagnostic tools for the detection of various diseases. Additionally, the use of 2-(4-Methoxyphenyl)pteridin-4(1H)-one in the study of biological processes, including protein-protein interactions and enzyme activity, is an area of ongoing research.
合成法
The synthesis of 2-(4-Methoxyphenyl)pteridin-4(1H)-one can be achieved through several methods, including the reaction of 4-methoxyaniline with 2,4-dichloro-6-(trichloromethyl)pyrimidine, followed by cyclization with sodium ethoxide. Another method involves the reaction of 4-methoxyaniline with 2,4,6-trichloropyrimidine, followed by cyclization with potassium tert-butoxide. Both methods have been reported to yield 2-(4-Methoxyphenyl)pteridin-4(1H)-one in good yields.
科学的研究の応用
2-(4-Methoxyphenyl)pteridin-4(1H)-one has been widely used in scientific research due to its unique properties. One of the most common applications of 2-(4-Methoxyphenyl)pteridin-4(1H)-one is as a fluorescent probe for the detection of various biological molecules, including proteins, nucleic acids, and lipids. 2-(4-Methoxyphenyl)pteridin-4(1H)-one has been shown to exhibit strong fluorescence in the presence of these molecules, making it a valuable tool for investigating biological processes.
2-(4-Methoxyphenyl)pteridin-4(1H)-one has also been used as a precursor for the synthesis of bioactive molecules, including antitumor agents and anti-inflammatory compounds. The unique structure of 2-(4-Methoxyphenyl)pteridin-4(1H)-one allows for the synthesis of a wide range of derivatives with different biological activities.
特性
IUPAC Name |
2-(4-methoxyphenyl)-3H-pteridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c1-19-9-4-2-8(3-5-9)11-16-12-10(13(18)17-11)14-6-7-15-12/h2-7H,1H3,(H,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCINSYNEKOKDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=NC=CN=C3C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704573 |
Source


|
| Record name | 2-(4-Methoxyphenyl)pteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)pteridin-4(1H)-one | |
CAS RN |
155513-89-6 |
Source


|
| Record name | 2-(4-Methoxyphenyl)pteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

